Ethyl 2-allyl-3-aminobenzoate Ethyl 2-allyl-3-aminobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202817
InChI: InChI=1S/C12H15NO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h3,5,7-8H,1,4,6,13H2,2H3
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

Ethyl 2-allyl-3-aminobenzoate

CAS No.:

Cat. No.: VC16202817

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-allyl-3-aminobenzoate -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name ethyl 3-amino-2-prop-2-enylbenzoate
Standard InChI InChI=1S/C12H15NO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h3,5,7-8H,1,4,6,13H2,2H3
Standard InChI Key AHUSFUVDISIXLT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)N)CC=C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Ethyl 2-allyl-3-aminobenzoate features a benzoic acid backbone substituted with an ethyl ester at the carboxyl group, an allyl group at the 2-position, and a primary amino group at the 3-position (Figure 1). The allyl group (CH2CHCH2\text{CH}_2\text{CHCH}_2) introduces unsaturation, enabling participation in cycloaddition and polymerization reactions, while the amino group (NH2\text{NH}_2) offers nucleophilic reactivity for further functionalization .

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS Number1533408-63-7
Molecular FormulaC12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_{2}
Molecular Weight205.25 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The absence of empirical data for density, boiling point, and melting point in the literature underscores the need for further experimental characterization .

Electronic and Steric Effects

The electron-donating amino group at the 3-position activates the benzene ring toward electrophilic substitution, directing incoming substituents to the ortho and para positions relative to itself. Conversely, the allyl group at the 2-position exerts a moderate steric hindrance, potentially influencing reaction kinetics and regioselectivity. Computational studies of similar compounds, such as ethyl 4-(allylamino)-3-aminobenzoate, suggest that the allyl moiety enhances solubility in nonpolar solvents while the amino group facilitates hydrogen bonding in polar media .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 2-allyl-3-aminobenzoate likely follows a multi-step route involving nitration, reduction, esterification, and allylation. While no direct literature reports its synthesis, analogous methods for related compounds provide a plausible framework:

  • Nitration of Benzoic Acid: 3-Nitrobenzoic acid serves as the starting material, with nitration typically achieved using a mixture of nitric and sulfuric acids.

  • Reduction to 3-Aminobenzoic Acid: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) or chemical reduction (e.g., Sn/HCl\text{Sn/HCl}) converts the nitro group to an amino group.

  • Esterification: Reaction with ethanol in the presence of an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) yields ethyl 3-aminobenzoate.

  • Allylation: Introduction of the allyl group via nucleophilic substitution or Friedel-Crafts alkylation. For example, allyl chloride may react with the amino group under basic conditions (e.g., NaOH\text{NaOH}), though regioselectivity must be carefully controlled to avoid over-alkylation .

Table 2: Hypothetical Synthesis Conditions Based on Analogous Reactions

StepReagents/ConditionsYield
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C80–90%
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, EtOH, RT85–95%
EsterificationEtOH, H2SO4\text{H}_2\text{SO}_4, reflux75–85%
AllylationAllyl chloride, NaOH\text{NaOH}, acetone, 40°C60–70%

Challenges in Optimization

The allylation step presents the greatest synthetic hurdle. Competing reactions, such as polymerization of the allyl group or undesired substitution at the amino group, necessitate precise control of reaction temperature, stoichiometry, and catalyst selection. In a study of 2-allyl-3-hydroxybenzaldehyde synthesis, optimal yields (61%) were achieved using potassium carbonate and sodium iodide in acetone under reflux . Adapting these conditions to ethyl 3-aminobenzoate may require protecting the amino group with a temporary moiety (e.g., acetyl) to prevent side reactions.

Chemical Reactivity and Applications

Functional Group Transformations

The amino and allyl groups enable diverse reactivity:

  • Amino Group:

    • Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

    • Diazotization: Forms diazonium salts for coupling reactions, useful in dye synthesis.

  • Allyl Group:

    • Oxidation: Ozonolysis yields aldehydes; epoxidation with H2O2\text{H}_2\text{O}_2 forms epoxy derivatives.

    • Cycloaddition: Participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Pharmaceutical and Industrial Applications

While direct applications of ethyl 2-allyl-3-aminobenzoate remain underexplored, its structural analogs exhibit bioactive properties:

  • Antimicrobial Agents: Ethyl 4-(allylamino)-3-aminobenzoate derivatives show moderate activity against Gram-positive bacteria .

  • Polymer Chemistry: The allyl group serves as a crosslinking agent in resin synthesis, enhancing thermal stability.

  • Drug Intermediates: Functionalization of the amino group could yield precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) or anticonvulsants.

Analytical Characterization

Spectroscopic Data

Hypothetical spectral signatures, inferred from related compounds, include:

  • IR Spectroscopy:

    • ν(N-H)\nu(\text{N-H}): 3350–3500 cm1^{-1} (primary amine).

    • ν(C=O)\nu(\text{C=O}): 1720–1740 cm1^{-1} (ester carbonyl).

  • 1H NMR^1\text{H NMR} (CDCl3_3):

    • δ 1.35 (t, 3H, CH2CH3\text{CH}_2\text{CH}_3).

    • δ 4.25 (q, 2H, OCH2CH3\text{OCH}_2\text{CH}_3).

    • δ 5.10–5.30 (m, 2H, allyl CH2\text{CH}_2).

    • δ 6.70–7.50 (m, 3H, aromatic protons).

Table 3: Predicted 1H NMR^1\text{H NMR} Chemical Shifts

Proton Environmentδ (ppm)Multiplicity
Ester OCH2CH3\text{OCH}_2\text{CH}_31.35Triplet
Aromatic H (C4, C5, C6)6.70–7.50Multiplet
Allyl CH2\text{CH}_25.10–5.30Multiplet

Chromatographic Behavior

High-performance liquid chromatography (HPLC) under reverse-phase conditions (C18 column, 60:40 acetonitrile/water) would likely elute the compound at 8–10 minutes, given its moderate polarity. Mass spectrometric analysis should show a molecular ion peak at m/zm/z 205.25 ([M+H]+[\text{M}+\text{H}]^+) with fragmentation patterns corresponding to loss of the allyl group (m/zm/z 148) and ethoxy moiety (m/zm/z 177) .

Comparison with Structural Analogs

Ethyl 3-Aminobenzoate

Lacking the allyl group, this analog exhibits reduced reactivity in cycloaddition reactions but serves as a benchmark for studying steric effects. Its melting point (89–91°C) and solubility profile (soluble in ethanol, insoluble in water) highlight the allyl group’s role in modulating physical properties .

Ethyl 2-Methyl-3-Aminobenzoate

Replacing the allyl group with a methyl group simplifies synthesis but eliminates opportunities for polymerization or Diels-Alder reactions. This trade-off underscores the allyl moiety’s unique value in materials science.

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